pep2-EVKI

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

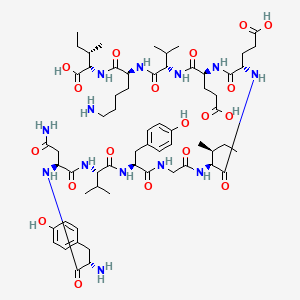

Pep2-EVKI is a synthetic peptide that selectively disrupts the binding of the AMPA receptor subunit GluA2 to protein interacting with C kinase (PICK1). This peptide is used primarily in neuroscience research to study the mechanisms of synaptic plasticity and memory formation .

Biochemical Analysis

Biochemical Properties

pep2-EVKI plays a significant role in biochemical reactions, particularly in the context of synaptic AMPA receptor function . It interacts with the protein PICK1, blocking its interactions selectively . This interaction is crucial for the regulation of synaptic strength and AMPA receptor subunit composition .

Cellular Effects

The effects of this compound on cells are primarily related to its influence on AMPA receptor function. By selectively blocking PICK1 interactions, this compound causes effects on synaptic AMPA receptor function that are opposite to those caused by PICK1 expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively disrupting the binding of the AMPA receptor subunit GluA2 to PICK1 . This disruption does not affect the binding of GluA2 to other proteins such as GRIP or ABP .

Preparation Methods

Pep2-EVKI is synthesized using standard solid-phase peptide synthesis techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Pep2-EVKI primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It specifically binds to the PDZ domain of PICK1, disrupting the interaction between PICK1 and GluA2. This binding is highly selective and does not significantly interact with other proteins such as glutamate receptor AMPAR binding protein (GRIP) or ABP .

Scientific Research Applications

Pep2-EVKI has several important applications in scientific research:

Neuroscience: It is used to study the role of AMPA receptor trafficking in synaptic plasticity and memory formation.

Addiction Research: this compound has been used to study the mechanisms of cocaine addiction.

Pain Research: The peptide has been used to investigate the role of AMPA receptor trafficking in pain pathways.

Mechanism of Action

Pep2-EVKI exerts its effects by binding to the PDZ domain of PICK1, a protein that interacts with the C-terminal of the AMPA receptor subunit GluA2. This binding disrupts the interaction between PICK1 and GluA2, preventing the trafficking of GluA2-containing AMPA receptors to the synapse. This disruption affects synaptic plasticity processes such as LTP and LTD, which are critical for memory formation and other cognitive functions .

Comparison with Similar Compounds

Pep2-EVKI is similar to other peptides that disrupt protein-protein interactions involving AMPA receptors. Some of these similar compounds include:

This compound is unique in its high selectivity for the PICK1-GluA2 interaction, making it a valuable tool for studying specific aspects of AMPA receptor trafficking and synaptic plasticity .

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H95N13O19/c1-9-33(7)51(61(92)69-41(22-24-47(80)81)55(86)67-42(23-25-48(82)83)57(88)73-49(31(3)4)59(90)68-40(13-11-12-26-63)56(87)75-52(62(93)94)34(8)10-2)72-46(79)30-66-54(85)43(28-36-16-20-38(77)21-17-36)71-60(91)50(32(5)6)74-58(89)44(29-45(65)78)70-53(84)39(64)27-35-14-18-37(76)19-15-35/h14-21,31-34,39-44,49-52,76-77H,9-13,22-30,63-64H2,1-8H3,(H2,65,78)(H,66,85)(H,67,86)(H,68,90)(H,69,92)(H,70,84)(H,71,91)(H,72,79)(H,73,88)(H,74,89)(H,75,87)(H,80,81)(H,82,83)(H,93,94)/t33-,34-,39-,40-,41-,42-,43-,44-,49-,50-,51-,52-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQYILLVACJAQP-XMCCVONBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H95N13O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1326.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

ANone: Pep2-EVKI acts as a competitive inhibitor of the interaction between the GluA2 subunit of AMPARs and PICK1 [, ]. PICK1 is a scaffolding protein that binds to GluA2 through a specific PDZ domain interaction. This interaction is necessary for the endocytosis and intracellular trafficking of GluA2-containing AMPARs. By disrupting this interaction, this compound prevents the removal of these receptors from the synapse, effectively enhancing AMPAR-mediated synaptic transmission [].

ANone: Studies have shown that this compound administration into either the nucleus accumbens core or shell attenuates cocaine-induced reinstatement of drug-seeking behavior in animal models []. This suggests that the endocytosis of GluA2-containing AMPARs, regulated by the GluA2-PICK1 interaction, is involved in the reinstatement of drug seeking. Blocking this process with this compound could potentially disrupt the synaptic plasticity changes associated with addiction.

ANone: Yes, research suggests that this compound might have therapeutic potential in neuropathic pain. In rat models of neuropathic pain, this compound alleviated mechanical allodynia (increased sensitivity to pain) and reduced both aversive and depressive-like behaviors []. This effect was linked to the restoration of Long-Term Depression (LTD) at the LA/BLA-CeA synapse, a process that is disrupted in neuropathic pain and involves GluA2-containing AMPAR endocytosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide](/img/structure/B612347.png)

![(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B612383.png)